2,6-Dithio-8-methyltheophylline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6466-20-2 |
|---|---|
Molecular Formula |
C8H10N4S3 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-methylsulfanyl-7H-purine-2,6-dithione |
InChI |
InChI=1S/C8H10N4S3/c1-11-5-4(9-7(10-5)15-3)6(13)12(2)8(11)14/h1-3H3,(H,9,10) |
InChI Key |
OSNIQHVTMKAFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=S)N(C1=S)C)NC(=N2)SC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Expedient Synthesis of 2,6-Dithio-8-methyltheophylline from Theophylline (B1681296) and 8-Methyltheophylline (B3063968) Precursors
The direct conversion of readily available xanthine (B1682287) precursors like theophylline and 8-methyltheophylline into their dithio counterparts represents a significant advancement in synthetic efficiency.
Utilization of Thionation Reagents in Xanthine Derivatization
The thionation of xanthine bases, the core structure of compounds like theophylline, is a critical transformation for producing thio- and dithio-derivatives. Lawesson's reagent has emerged as a highly effective thionating agent for this purpose. clockss.org It facilitates the conversion of the carbonyl groups at the C2 and C6 positions of the purine (B94841) ring into thiocarbonyls. clockss.orgnih.gov The reactivity of Lawesson's reagent allows for a stepwise or complete thionation depending on the reaction conditions and stoichiometry. For instance, reacting an alkylxanthine with a 0.5 molar equivalent of Lawesson's reagent selectively yields the 6-thio derivative. clockss.org In contrast, employing a 1:1.1 molar ratio of the substrate to the reagent leads to the formation of the 2,6-dithioxanthine almost quantitatively. clockss.org
Other thionating agents, such as phosphorus pentasulfide (P4S10), have also been utilized, often in combination with reagents like hexamethyldisiloxane (B120664) to enhance their efficacy and simplify workup procedures. nih.gov The choice of thionating reagent can influence the selectivity and yield of the reaction, with Lawesson's reagent being particularly noted for its mildness and versatility. nih.govresearchgate.net
Table 1: Thionation of Alkylxanthines with Lawesson's Reagent
| Entry | Starting Material (1 mmol) | Lawesson's Reagent (mmol) | Product | Yield (%) |
| 1 | Theophylline | 0.5 | 6-Thiotheophylline | High |
| 2 | Theophylline | 1.1 | 2,6-Dithiotheophylline | Almost Quantitative |
| 3 | 8-Methyltheophylline | 0.5 | 6-Thio-8-methyltheophylline | High |
| 4 | 8-Methyltheophylline | 1.1 | This compound | Almost Quantitative |
| 5 | Caffeine (B1668208) | 0.5 | 6-Thiocaffeine | High |
| 6 | Caffeine | 1.1 | 2,6-Dithiocaffeine | Almost Quantitative |
| 7 | Theobromine | 0.5 | 6-Thiotheobromine | High |
| 8 | Theobromine | 1.1 | 2,6-Dithiotheobromine | Almost Quantitative |
Data adapted from a study on the solvent-free synthesis of thio-alkylxanthines. clockss.org
Microwave-Assisted Synthetic Approaches for Dithio-Derivatives
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of xanthine derivatives by dramatically reducing reaction times and often improving yields. researchgate.netpsu.edubohrium.com This technology has been successfully applied to the thionation of xanthines. clockss.org For the synthesis of 2,6-dithio derivatives, microwave irradiation of a mixture of the parent xanthine and Lawesson's reagent provides a rapid and efficient method. clockss.org This approach not only accelerates the reaction but also aligns with the principles of green chemistry by reducing energy consumption. bohrium.com The ring closure step in purine synthesis, another critical stage, has also been significantly expedited using microwave assistance, achieving high yields in minutes compared to hours with conventional heating. researchgate.netpsu.eduresearchgate.net
Solvent-Free Reaction Conditions in Thioxanthine Synthesis
A particularly noteworthy advancement is the development of solvent-free reaction conditions for the synthesis of thioxanthines. clockss.orgnih.gov By performing the reaction under microwave irradiation without a solvent, the process becomes more environmentally friendly and simplifies the purification of the final product. clockss.orgresearchgate.net In this method, the solid reactants, such as theophylline or 8-methyltheophylline and Lawesson's reagent, are mixed and directly subjected to microwave heating. clockss.org This solvent-free approach has been shown to be highly efficient for producing both 6-thio and 2,6-dithio alkylxanthines in high yields. clockss.org The absence of a solvent minimizes waste and potential side reactions, making it an attractive method for large-scale synthesis.
Exploration of Alternative Synthetic Pathways for Thiated Purines
Beyond the direct thionation of existing xanthine scaffolds, researchers are exploring alternative and more versatile synthetic routes to access a wider range of thiated purine derivatives, including those with specific isotopic labels.
Chemical-Enzymatic Routes for Labeled Purines
A hybrid approach that combines chemical synthesis with enzymatic reactions offers a powerful strategy for producing isotopically labeled purines. nih.govnih.govresearchgate.net This method is particularly valuable for creating standards for metabolic studies and for use in advanced analytical techniques like NMR spectroscopy. nih.gov For example, GMP and dGMP labeled with ¹⁵N have been synthesized enzymatically from labeled precursors. nih.gov The de novo purine biosynthesis pathway, which involves a series of enzymatic transformations to build the purine ring from simple precursors, can be engineered in vitro to produce labeled nucleotides with high efficiency and specificity. nih.govbiochemden.comwikipedia.org
Stepwise Reaction Preferences in Halogenated Purine Conversions
The use of halogenated purines as precursors provides another strategic entry point for the synthesis of thiated derivatives. The differential reactivity of halogen substituents on the purine ring can be exploited to achieve selective transformations. For instance, 6-chloropurines are common starting materials in purine chemistry. mdpi.com The conversion of these halogenated purines often involves nucleophilic substitution reactions. While not directly focused on thionation, the principles of stepwise reactions and regioselectivity observed in the cyanation of purines, for example, can be applied to the introduction of sulfur-containing nucleophiles. mdpi.com The synthesis of 8-substituted xanthines has also been achieved through the Suzuki cross-coupling reaction of 8-bromocaffeine with various boronic acids, demonstrating the utility of halogenated purines in building molecular complexity. nih.gov
Synthesis of Related Theophylline Analogues with Modified Heterocyclic Structures
The core purine structure of theophylline has been the subject of extensive synthetic modifications to explore the impact of these changes on the compound's properties and potential applications. These modifications often involve the fusion of additional heterocyclic rings to the theophylline scaffold, creating novel polycyclic systems. Such alterations can significantly influence the molecule's size, shape, and electronic distribution.
A variety of synthetic strategies have been developed to construct these complex architectures. These methods often utilize reactive handles on the theophylline ring, such as amino or halo groups, to build the new heterocyclic ring. For instance, the synthesis of pyrimido[2,1-f]purine derivatives can be achieved through the reaction of 8-aminotheophylline with various reagents. mdpi.com Similarly, thiazolo[2,3-f]theophylline derivatives have been prepared, demonstrating the versatility of the theophylline core in constructing fused five-membered rings containing sulfur. nih.gov
Another common approach involves the introduction of substituents at the 8-position of the theophylline ring, which can then be elaborated into new heterocyclic systems. For example, the synthesis of 1,2,3-triazole-containing theophylline derivatives has been accomplished via click chemistry, linking theophylline to various azide-containing compounds. nih.govdoaj.org Furthermore, the synthesis of tetrazolo[1,5-a]purinones has been reported, showcasing the formation of a fused tetrazole ring. researchgate.net These examples highlight the rich chemistry of theophylline and its amenability to the construction of diverse, modified heterocyclic structures.
Research in this area continues to be active, with the goal of creating novel molecular frameworks based on the theophylline scaffold. These synthetic efforts are crucial for exploring the structure-activity relationships of this important class of compounds.
Table 1: Examples of Theophylline Analogues with Modified Heterocyclic Structures
| Compound Name | Type of Modification | Synthetic Precursor |
|---|---|---|
| Pyrimido[2,1-f]theophylline derivatives | Fused six-membered ring | 8-Aminotheophylline |
| Thiazolo[2,3-f]theophyllines | Fused five-membered ring with sulfur | Theophylline-derived intermediates |
| 1,2,3-Triazole-containing theophylline derivatives | 8-Substituted heterocycle | Theophylline and azide (B81097) compounds |
| Tetrazolo[1,5-a]purinones | Fused five-membered ring with four nitrogen atoms | Theophylline-derived intermediates |
High Resolution Spectroscopic and Advanced Analytical Characterization
Molecular Structure Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Spectroscopic Analysis of 2,6-Dithio-8-methyltheophylline and its Derivatives
Proton (¹H) NMR spectroscopy of xanthine (B1682287) derivatives reveals characteristic chemical shifts for the various protons within the molecule. For instance, the lone proton at the 8-position of the xanthine ring typically appears as a distinct singlet. The introduction of a thioxo group at the 2- or 6-position induces a downfield shift in the signal of the 8-proton. researchgate.net Similarly, the signals of N-methyl groups are also shifted to a lower field, with the magnitude of the shift dependent on the proximity of the methyl group to the thioxo group. researchgate.net In the case of 2-thioxanthines, the effect on the N-methyl groups follows the order: 1-methyl = 3-methyl > 7-methyl. For 6-thioxanthines, the sequence of downfield shift is 1-methyl > 7-methyl > 3-methyl > 9-methyl. researchgate.net
A detailed ¹H NMR spectrum of a related compound, caffeine (B1668208), shows the single ring proton signal at 7.58 ppm and the three methyl group signals at 3.37, 3.55, and 4.01 ppm. researchgate.net For this compound, one would anticipate a singlet for the 8-methyl group and two singlets for the 1- and 3-methyl groups, with their precise chemical shifts influenced by the two thione groups.
Table 1: Illustrative ¹H NMR Chemical Shifts for Xanthine Derivatives
| Compound | Functional Group | Chemical Shift (ppm) |
| Caffeine | 8-H | 7.58 |
| Caffeine | N-CH₃ | 3.37, 3.55, 4.01 |
| 2-Thioxanthines | 8-H | Downfield Shift |
| 6-Thioxanthines | 8-H | Downfield Shift |
Note: This table provides illustrative data based on known trends for xanthine derivatives and is not the experimental data for this compound.
Conformational Studies via NMR Spectroscopic Methods
Dynamic NMR spectroscopy is a powerful tool for investigating conformational changes in molecules. rsc.org For purine (B94841) derivatives, such as the precursors to xanthines, the presence of amide bonds can lead to the existence of different conformers in solution, which can be observed through the duplication of NMR signals. mdpi.com Techniques like two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study the spatial proximity of protons and thus deduce the preferred conformation. mdpi.commdpi.com For instance, in a study of 6-amino-5-carboxamidouracils, NOESY spectra at low temperatures allowed for the differentiation of amino group signals for two distinct amide conformers. mdpi.com The transition between these conformational states can be fast or slow on the NMR timescale, depending on the energy barrier of the process. nih.gov While specific conformational studies on this compound are not detailed in the provided results, the principles of dynamic NMR and NOESY would be directly applicable to investigate its conformational dynamics, particularly around the N-methyl groups and the dithione functionalities.
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.
Hyphenated Mass Spectrometry (e.g., LC-MS, GC-MS) in Purine Derivative Analysis
Hyphenated techniques, which couple a separation method with mass spectrometry, are widely used for the analysis of purine derivatives. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for the quantification of thiopurine metabolites in biological matrices. nih.govspringernature.comannlabmed.org This technique offers high sensitivity and selectivity, often employing positive-mode electrospray ionization (ESI) and multiple reaction monitoring (MRM) for the identification and quantification of target analytes. nih.govchromatographyonline.com For instance, LC-MS/MS methods have been developed to monitor thiopurine metabolites like 6-thioguanine (B1684491) nucleotides and 6-methylmercaptopurine (B131649) derivatives in human erythrocytes. nih.govspringernature.com These methods often involve an acid hydrolysis step to release the purine bases prior to analysis. nih.govresearchgate.net
Gas chromatography-mass spectrometry (GC-MS) is another common technique for the analysis of methylxanthines. nih.govspectroscopyonline.comslideshare.net It provides structural information and unequivocal identification of the compounds.
Table 2: Common Hyphenated Mass Spectrometry Techniques for Purine Analysis
| Technique | Ionization Mode | Key Application |
| LC-MS/MS | ESI (+) | Quantification of thiopurine metabolites |
| GC-MS | - | Analysis and quantification of methylxanthines |
Vibrational and Electronic Absorption Spectroscopy for Structural Insights
Vibrational and electronic absorption spectroscopy provide complementary information about the molecular structure and electronic properties of a compound.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are effective for identifying functional groups. scirp.orgnih.gov For example, the C-Cl stretching vibration in chlorinated pyridine (B92270) derivatives gives rise to strong bands in the 550–850 cm⁻¹ region. nih.gov For this compound, one would expect to observe characteristic stretching vibrations for the C=S (thione) groups, typically in the region of 1050-1250 cm⁻¹.
Electronic absorption spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophore present in the molecule. Femtosecond time-resolved electronic absorption spectroscopy can be used to study the dynamics of excited states and processes like vibrational cooling. nih.gov For purine derivatives, UV-Vis spectroscopy is a standard characterization technique, with the position and intensity of absorption bands being sensitive to substitution on the purine ring.
Table 3: Spectroscopic Techniques and Their Applications
| Technique | Information Provided |
| FTIR/Raman Spectroscopy | Identification of functional groups (e.g., C=S) |
| UV-Vis Spectroscopy | Electronic transitions, chromophore identification |
Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to reveal characteristic absorption bands corresponding to its unique structural features, including the purine core, methyl group, and, most notably, the thione groups.
The primary vibrations of interest include the stretching of the N-H bond in the imidazole (B134444) ring, the C-H stretches of the methyl group, and the vibrations of the purine ring system, which involves complex C=C, C-N, and C=N stretching. The most distinctive feature would be the absorption bands associated with the two thiocarbonyl (C=S) groups, which replace the carbonyl (C=O) groups found in its parent compound, theophylline (B1681296). The C=S stretching vibration typically appears in the region of 1250-1020 cm⁻¹, a lower frequency compared to the C=O stretch, due to the larger mass of the sulfur atom.
Table 1: Predicted Characteristic IR Absorption Bands for this compound This table is based on established frequency ranges for known functional groups, as direct experimental data for this specific compound is not publicly available.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (imidazole ring) | Stretching | 3100 - 3000 | Medium |
| C-H (aromatic/ring) | Stretching | 3150 - 3050 | Medium-Weak |
| C-H (methyl group) | Asymmetric/Symmetric Stretching | 2960 - 2850 | Medium-Weak |
| C=C, C=N (purine ring) | Stretching | 1610 - 1450 | Medium-Strong |
| C=S (thione) | Stretching | 1250 - 1020 | Strong |
| C-N | Stretching | 1350 - 1250 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The purine ring system of this compound constitutes a significant chromophore. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals (like π and n orbitals) to higher-energy anti-bonding orbitals (π*).
The conjugated nature of the purine core is expected to give rise to strong π → π* transitions. utoronto.ca The presence of nitrogen and sulfur atoms with lone pairs of electrons also allows for n → π* transitions, which are typically weaker and occur at longer wavelengths. msu.edu The substitution of oxygen with sulfur to form the thiocarbonyl groups is known to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maxima compared to the parent xanthine. utoronto.ca This is due to the lower electronegativity and higher polarizability of sulfur, which reduces the energy gap between the ground and excited states. Therefore, this compound is predicted to absorb at longer wavelengths than theophylline. The exact absorption maxima are dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals.
Advanced Chromatographic Separation Techniques
The analysis of purine derivatives often involves separating them from complex mixtures, such as synthetic reaction byproducts or biological matrices. Advanced chromatographic techniques offer the high resolution, sensitivity, and throughput required for these tasks.
Liquid Chromatography (LC) Method Development for Purine Derivatives
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of methylxanthines and other purine derivatives due to its versatility and high separation efficiency. nih.govacs.org Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation.
Method development for a compound like this compound would typically involve optimizing the stationary phase, mobile phase composition, and detector settings. C18 (octadecylsilane) columns are the most common stationary phases, providing excellent retention for the moderately polar purine structures. nih.govnih.govnih.gov The mobile phase usually consists of a buffered aqueous solution mixed with an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net The buffer (e.g., phosphate (B84403) or acetate) is used to control the pH and ensure reproducible retention times, as the ionization state of the purine can affect its polarity. nih.govresearchgate.net Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV detector set at the absorption maximum of the analyte (typically around 270-280 nm for xanthines), or by using a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. nih.govnih.gov
Table 2: Typical HPLC Parameters for Methylxanthine Analysis
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18, 5 µm or 1.8 µm particle size nih.govnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, acetate) nih.govnih.govresearchgate.net |
| Elution Mode | Isocratic or Gradient nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min nih.gov |
| Detection | UV/DAD (270-280 nm) or Mass Spectrometry (MS) nih.govnih.gov |
| Column Temperature | Ambient to 70°C nih.gov |
Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) Applications
While less common than LC, Gas Chromatography (GC) can be employed for the analysis of purine derivatives. Due to the low volatility and polar nature of compounds like this compound, derivatization is often necessary to convert them into more volatile species before injection into the GC system. GC is typically coupled with a mass spectrometer (GC-MS), which provides high sensitivity and structural information. nih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to both LC and GC. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main mobile phase. researchgate.net This technique combines the high diffusivity of a gas with the solvating power of a liquid, leading to fast and efficient separations with reduced organic solvent consumption. nih.gov For polar compounds like xanthine derivatives, a polar organic modifier such as methanol is typically added to the CO₂ mobile phase. researchgate.net SFC has been successfully used to separate common methylxanthines like caffeine, theophylline, and theobromine, demonstrating its applicability to this class of compounds. researchgate.net
Table 3: Example SFC Conditions for Xanthine Derivative Separation
| Parameter | Typical Conditions |
| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., Methanol) researchgate.net |
| Modifier Gradient | 10-20% Methanol in CO₂ researchgate.net |
| Stationary Phase | Various, including ethyl pyridine (PYE) researchgate.net |
| Detection | UV, Mass Spectrometry (MS) |
| Advantages | High speed, reduced organic solvent use, unique selectivity nih.gov |
Capillary Electrophoresis for High-Throughput Profiling
Capillary Electrophoresis (CE) is a family of high-resolution separation techniques performed in narrow-bore capillaries. elsevierpure.com It offers extremely high separation efficiencies, short analysis times, and requires minimal sample and reagent volumes, making it ideal for high-throughput screening and the analysis of complex biological samples. nih.govrsc.org
The most common mode, Capillary Zone Electrophoresis (CZE), separates analytes based on their charge-to-size ratio in an electric field. Micellar Electrokinetic Chromatography (MEKC), another CE mode, uses surfactants to form micelles in the running buffer, allowing for the separation of both charged and neutral molecules. acs.org CE has been successfully applied to the analysis of various drugs and their metabolites, including methylxanthines. acs.orgnih.govelsevierpure.com Coupling CE with mass spectrometry (CE-MS) further enhances its analytical power, providing high sensitivity and specificity for identifying compounds in complex matrices like urine. rsc.org
Table 4: General Parameters for Capillary Electrophoresis Analysis
| Parameter | Typical Conditions |
| Capillary | Fused silica (B1680970) (coated or uncoated) |
| Background Electrolyte (BGE) | Aqueous buffer (e.g., phosphate, borate) |
| Separation Voltage | 15 - 30 kV |
| Detection | UV/DAD, Mass Spectrometry (MS) |
| Modes | Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC) acs.orgelsevierpure.com |
| Key Advantages | High efficiency, fast analysis, low sample consumption |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide deep insights into electron distribution, molecular orbital energies, and the probable sites of chemical reactions.
Density Functional Theory (DFT) Studies on Reaction Sites and Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like 2,6-Dithio-8-methyltheophylline, DFT calculations would typically be employed to determine key quantum chemical parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). These parameters are crucial for predicting the most likely sites for electrophilic and nucleophilic attack, thereby elucidating potential reaction mechanisms.
DFT can also be used to model the transition states of reactions, providing activation energies and a detailed understanding of reaction pathways. For instance, studies on other heterocyclic compounds have successfully used DFT to understand mechanisms of action and metabolism. However, a specific DFT analysis focusing on the reaction sites and mechanisms of this compound has not been identified in the reviewed literature.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are widely used to predict and interpret spectroscopic data, such as Infrared (IR), Raman, and UV-Visible spectra. By calculating the vibrational frequencies and electronic transitions of a molecule, researchers can corroborate experimental findings and assign spectral bands to specific molecular motions or electronic excitations.
For this compound, computational spectroscopy would be invaluable for characterizing the molecule. The calculated IR and Raman spectra would help in identifying the characteristic vibrational modes associated with the C=S (thiocarbonyl) bonds, which are significant substitutions differentiating it from theophylline (B1681296). Similarly, time-dependent DFT (TD-DFT) calculations could predict the UV-Visible absorption spectra, offering insights into the electronic transitions within the molecule. Currently, there are no published computational studies presenting the predicted spectroscopic properties for this specific compound.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are essential for studying the three-dimensional structure of molecules and their dynamic behavior, which are critical for understanding their biological activity.
Molecular Mechanics Calculations for Conformer Stability
Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of molecules. It is particularly useful for analyzing the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. By calculating the steric energy of various conformers, the most stable, low-energy structures can be identified. This information is vital as the biological activity of a molecule often depends on its ability to adopt a specific conformation. While this method is standard for flexible molecules, no studies applying molecular mechanics to assess the conformer stability of this compound are available.
Syn-Anti Equilibrium Studies of Glycosylated Theophylline Analogues
When a sugar moiety is attached to a molecule like theophylline (a process known as glycosylation), the resulting nucleoside can exist in different orientations around the glycosidic bond, typically referred to as syn and anti conformations. The equilibrium between these conformers is crucial for the molecule's interaction with biological targets, such as enzymes or receptors. Computational studies are often used to evaluate the energy barriers to rotation around the glycosidic bond and to predict the preferred conformation.
Such studies have been performed for various nucleoside analogues, but a specific investigation into the syn-anti equilibrium of a glycosylated form of this compound is absent from the scientific literature.
Molecular and Cellular Mechanism of Action Studies in Vitro Models
Investigation of Intracellular Metabolic Pathways of Dithio-Theophylline Derivatives
The intracellular journey of dithio-theophylline derivatives begins with their conversion into pharmacologically active metabolites. This process is governed by a series of enzymatic steps that are crucial for their therapeutic action and are analogous to the metabolism of widely used thiopurines like azathioprine (B366305) and 6-mercaptopurine (B1684380). questdiagnostics.com
Upon entering the cell, thiopurine analogs like 2,6-dithio-8-methyltheophylline are recognized by the purine (B94841) salvage pathway enzymes. The initial and critical activation step is catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts the compound into its corresponding thio-inosine monophosphate. pharmgkb.orgresearchgate.net This is the first of several steps leading to the formation of the primary active metabolites, 6-thioguanine (B1684491) nucleotides (6-TGNs). questdiagnostics.comrprdx.com
These 6-TGNs exist in mono-, di-, and triphosphate forms (6-TGMP, 6-TGDP, and 6-TGTP), with the triphosphate form (6-TGTP) being a major source of the compound's cytotoxic effects. rprdx.comnih.gov The accumulation of 6-TGNs within hematopoietic cells is a key determinant of the drug's efficacy and toxicity. gloshospitals.nhs.uk The entire metabolic cascade is a balance between activation pathways that produce 6-TGNs and inactivation pathways that catabolize the parent drug to non-toxic products. gloshospitals.nhs.uk
| Metabolite | Abbreviation | Role | Key Related Enzyme |
|---|---|---|---|
| 6-Thioguanine Nucleotides | 6-TGNs | Primary active metabolites responsible for cytotoxicity and immunosuppression. | HGPRT (activation) |
| 6-Thioguanosine Triphosphate | 6-TGTP | Major active form; inhibits Rac1, incorporated into DNA/RNA. pharmgkb.orgrprdx.com | HGPRT (activation) |
| 6-Methyl-mercaptopurine | 6-MMP | Inactive metabolite; high levels can be associated with hepatotoxicity. gloshospitals.nhs.uk | TPMT (inactivation) |
| 6-Thiouric Acid | - | Inactive metabolite formed by xanthine (B1682287) oxidase. questdiagnostics.com | XO (inactivation) |
The ultimate intracellular concentration of active 6-TGNs is tightly regulated by a trio of key enzymes, whose genetic variations can significantly alter metabolic outcomes.
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme is central to the purine salvage pathway and is responsible for the initial, rate-limiting step in the activation of thiopurines. wikipedia.orgrcsb.org It converts thiopurine bases into their nucleotide forms, thereby committing them to the activation cascade that produces 6-TGNs. researchgate.netresearchgate.net Studies have shown that higher HPRT activity can lead to increased concentrations of 6-TGNs, which correlates with a higher risk of side effects like leukopenia. nih.gov
Thiopurine S-methyltransferase (TPMT): TPMT plays a crucial role in the inactivation pathway. It catabolizes thiopurines by adding a methyl group, shunting them away from the activation pathway and producing inactive metabolites like 6-methyl-mercaptopurine (6-MMP). researchgate.netrprdx.com Genetic polymorphisms in the TPMT gene can lead to decreased or absent enzyme activity. nih.gov Individuals with low TPMT activity accumulate higher levels of cytotoxic 6-TGNs when given standard doses, putting them at high risk for severe myelosuppression. gloshospitals.nhs.ukaruplab.com
Nudix Hydrolase 15 (NUDT15): NUDT15 provides another layer of protection against cytotoxicity by targeting the active metabolites themselves. This enzyme dephosphorylates the active 6-TGTP and deoxy-6-thioguanosine triphosphate (dGTP) back to their less toxic monophosphate forms (6-TGMP). rprdx.comnih.gov This action prevents the over-accumulation of the highly active triphosphate forms and limits their incorporation into DNA. nih.govtandfonline.com Like TPMT, loss-of-function variants in the NUDT15 gene are a major determinant of thiopurine intolerance, leading to an increased risk of toxicity due to the accumulation of active metabolites. nih.govtandfonline.com
| Enzyme | Gene | Primary Function in Thiopurine Metabolism | Effect of Low/Deficient Activity |
|---|---|---|---|
| Hypoxanthine-guanine phosphoribosyltransferase | HPRT1 | Activation: Converts thiopurine prodrugs to active thioguanine nucleotides (6-TGNs). wikipedia.org | Reduced therapeutic efficacy. |
| Thiopurine S-methyltransferase | TPMT | Inactivation: Methylates thiopurines, diverting them from the activation pathway. rprdx.comgloshospitals.nhs.uk | Increased levels of 6-TGNs, higher risk of myelosuppression. aruplab.com |
| Nudix Hydrolase 15 | NUDT15 | Detoxification: Converts cytotoxic 6-TGTP to less toxic 6-TGMP. arupconsult.comrprdx.com | Increased levels of active 6-TGTP, higher risk of myelosuppression. tandfonline.com |
Interactions with Key Cellular Signaling Pathways and Proteins
The active metabolites of dithio-theophylline derivatives, specifically 6-TGTP, exert their effects by disrupting several critical cellular processes, from signal transduction to the maintenance of genetic material.
One of the primary immunosuppressive mechanisms of thiopurines is the inhibition of the small GTPase, Rac1. nih.gov The active metabolite 6-TGTP binds to Rac1, a key regulator of T-cell function and survival. nih.gov This binding event forms a 6-TGTP-Rac1 complex that blocks the activation of Rac1 by its guanine (B1146940) nucleotide exchange factors (GEFs), effectively rendering Rac1 inactive. nih.gov
The inactivation of Rac1 in T-lymphocytes suppresses downstream signaling pathways essential for T-cell proliferation and function, ultimately inducing apoptosis (programmed cell death) in activated T-cells. nih.govnih.gov This targeted effect on Rac1 is considered a major contributor to the immunosuppressive properties of thiopurine drugs. nih.gov Studies in patients have shown that effective thiopurine therapy leads to a significant decrease in both Rac1 expression and the amount of active, GTP-bound Rac1. nih.gov
Beyond the salvage pathway, thiopurine metabolites also disrupt the de novo synthesis of purines, the process by which cells build purines from simpler molecules. pharmgkb.org The de novo pathway is a multi-step, energy-intensive process that produces inosine (B1671953) monophosphate (IMP), a precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). youtube.comprolekare.cz
Thiopurine metabolites, including methylated forms like methyl-mercaptopurine ribonucleotides (meMPR), act as fraudulent nucleotides. pharmgkb.orgnih.gov They exert feedback inhibition on key enzymes in the de novo pathway, most notably glutamine-phosphoribosylpyrophosphate amidotransferase (GPAT), the rate-limiting enzyme that initiates the pathway. youtube.com Drugs such as 6-mercaptopurine and its prodrug azathioprine are known to inhibit the conversion of PRPP to IMP. youtube.com By shutting down this pathway, the metabolites deplete the cell of the essential purine nucleotides required for DNA and RNA synthesis, contributing to their anti-proliferative effects. arupconsult.com
A fundamental cytotoxic mechanism of thiopurine derivatives is the damage they inflict upon DNA. The active metabolite deoxy-6-thioguanosine triphosphate (dGTP) is a substrate for DNA polymerases and can be mistakenly incorporated into the DNA strand during replication. pharmgkb.orgnih.gov
The presence of 6-thioguanine (6-TG) within the DNA helix is a form of DNA damage. nih.govnih.gov These 6-TG residues are recognized as lesions by the cell's DNA mismatch repair (MMR) system. nih.gov However, the repair process is often futile, leading to persistent DNA strand breaks and the activation of apoptotic pathways. nih.gov Furthermore, the incorporation of 6-TG into DNA can impede the function of enzymes involved in DNA replication and repair. nih.gov For example, it has been shown to reduce the activity of DNA methyltransferases, which could interfere with epigenetic regulation. nih.gov This sustained DNA damage and disruption of repair processes are critical to the compound's cytotoxic effects, particularly in rapidly dividing cancer cells. pharmgkb.orgnih.gov
Non-Selective Phosphodiesterase Inhibition by Theophylline (B1681296) Scaffolds
Theophylline and its various derivatives are well-established as non-selective inhibitors of phosphodiesterases (PDEs). These enzymes are crucial for regulating the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers involved in a myriad of cellular processes. By inhibiting PDEs, theophylline-based compounds increase the intracellular concentrations of these cyclic nucleotides, leading to a cascade of downstream effects. However, specific studies detailing the PDE inhibitory activity of this compound are not readily found in the current body of scientific literature. The replacement of the oxygen atoms at the 2 and 6 positions of the theophylline scaffold with sulfur atoms introduces significant structural and electronic changes that would likely alter its interaction with PDE isoenzymes. Without direct experimental data, the precise inhibitory profile and potency of this compound against various PDE families remain undetermined.
Analysis of Molecular Targets and Ligand-Receptor Interactions
Theophylline is a known non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3). This antagonism is a key component of its pharmacological effects. Adenosine is an endogenous nucleoside that modulates a wide range of physiological functions, including neurotransmission, cardiac function, and inflammation. By blocking these receptors, theophylline can counteract the effects of adenosine.
While the theophylline backbone suggests that this compound could also exhibit adenosine receptor antagonism, dedicated binding affinity and functional assay data for this specific compound are not available. The introduction of the two thio groups could significantly impact its affinity and selectivity for the different adenosine receptor subtypes compared to the parent compound.
A thorough review of existing research reveals no specific data on the inhibitory activity of this compound against key enzyme families such as tyrosine kinases, serine/threonine kinases, or reverse transcriptase. Kinases play a fundamental role in cell signaling by catalyzing the phosphorylation of proteins, and their dysregulation is implicated in numerous diseases. Reverse transcriptase is an essential enzyme for the replication of retroviruses. While some purine analogs have been investigated as kinase or reverse transcriptase inhibitors, there is no published research to indicate that this compound has been screened for or exhibits such activities.
Pre Clinical Biological Activity Research in Vitro Systems
Cellular Proliferation and Viability Assays in Model Cell Lines
No research data was found regarding the effect of 2,6-Dithio-8-methyltheophylline on the proliferation and viability of any model cell lines. Standard assays to determine cytotoxicity, such as MTT or WST-1 assays, have not been reported for this specific compound. Therefore, its potential as an anti-proliferative or cytotoxic agent remains uncharacterized.
Immunomodulatory Effects in Isolated Cellular Systems
There is a lack of available studies investigating the immunomodulatory effects of this compound in isolated cellular systems. Research on how this compound might affect immune cells such as lymphocytes, macrophages, or other primary immune cells, including the secretion of cytokines or other immune mediators, has not been published.
Assessment of Antimicrobial Activity in Bacterial Strains
No studies were identified that assessed the antimicrobial properties of this compound against any bacterial strains. Consequently, there is no data available, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, to suggest any potential efficacy as an antimicrobial agent.
Exploration of Anti-inflammatory Potential in Cell-Based Assays
The anti-inflammatory potential of this compound has not been explored in published cell-based assays. There are no reports on its ability to inhibit key inflammatory mediators such as nitric oxide (NO), prostaglandins, or pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell models of inflammation, for instance, in lipopolysaccharide (LPS)-stimulated macrophages.
Future Research Directions and Overarching Challenges
Synthetic Challenges in Accessing Novel Thiopurine and Xanthine (B1682287) Derivatives
The synthesis of thiopurine and xanthine derivatives, particularly dithio-compounds like 2,6-dithio-8-methyltheophylline, presents distinct challenges that have historically limited their broad investigation. The traditional and most widely used method for creating the core xanthine structure is the Traube synthesis. nih.gov This method, however, can be a tedious process, especially when modifications at multiple positions are desired. nih.gov
The introduction of sulfur atoms into the xanthine scaffold is a significant synthetic obstacle. Replacing the oxygen atoms of alkylxanthines with sulfur is particularly difficult. clockss.org The conversion of a xanthine like 8-methyltheophylline (B3063968) to its 6-thio derivative is more straightforward than the subsequent conversion to the 2,6-dithio form. clockss.org Early methods to produce 2,6-dithiotheophylline were indirect, starting with a 2-thiouracil (B1096) derivative which was then elaborated via the Traube method. clockss.org
Modern approaches have sought to improve efficiency. A notable advancement is the use of Lawesson's reagent in a solvent-free, microwave-assisted reaction, which can produce 2,6-dithioxanthines almost quantitatively. clockss.org However, scaling up such reactions and achieving selective modifications on a complex scaffold remains a challenge. The development of robust, one-pot syntheses and efficient purification techniques, such as silica (B1680970) gel flash column chromatography, is crucial for generating diverse libraries of these compounds for biological screening. nih.govclockss.org Further complexities arise when synthesizing more elaborate derivatives, which may involve multi-step processes like Suzuki cross-coupling reactions or three-component "click" reactions (CuAAC) to add various functional groups to the core structure. nih.gov
Table 1: Comparison of Synthetic Methods for Thioxanthine Derivatives
| Method | Description | Advantages | Disadvantages | Citations |
| Traube Synthesis | A classical method starting from urea (B33335) or substituted urea to build the fused pyrimidine-imidazole ring system. | Widely applicable for various xanthine analogs. | Often a tedious, multi-step process with potentially low overall yields. nih.gov | nih.gov |
| Thionation with P2S5 | The use of phosphorus pentasulfide, typically in a solvent like pyridine (B92270), to replace oxygen with sulfur. | An established method for thionation. | Can require harsh conditions; selective thionation at the C2 position is difficult. clockss.org | clockss.org |
| Microwave-Assisted Thionation | Utilizes Lawesson's reagent under microwave irradiation, often without a solvent. | Simple, rapid, and highly efficient for producing 6-thio and 2,6-dithio derivatives. clockss.org | May require optimization for different substrates; scalability could be a concern. | clockss.org |
| Multi-component Reactions | One-pot reactions, such as the A³-coupling, to introduce complex side chains onto the xanthine scaffold. | High atom economy and efficiency in building molecular complexity. | Requires careful optimization of reaction conditions for all components. | nih.gov |
Addressing Mechanisms of Resistance to Purine (B94841) Analogues in Target Modulations
Purine analogues are a cornerstone of chemotherapy, but their efficacy is often limited by the development of resistance. nih.govnih.gov Understanding these resistance mechanisms is critical for designing next-generation compounds like this compound that can potentially circumvent them.
A primary mechanism of resistance involves the metabolic activation of the drug. nih.gov Many purine analogs, such as 6-mercaptopurine (B1684380), must be converted into their corresponding nucleotide forms by cellular enzymes to become active. nih.gov Cancer cells can develop resistance by losing the activity of these crucial activating enzymes, such as specific purine ribonucleotide pyrophosphorylases. aacrjournals.org Conversely, the overexpression of catabolic enzymes that inactivate the drug, like xanthine oxidase for 6-mercaptopurine and thioguanine, can also lead to resistance. nih.gov
Another significant factor is drug transport. Nucleoside analogues require specific membrane transporters to enter the cell. nih.gov Alterations in the expression or function of these transporters can reduce the intracellular concentration of the drug, thereby conferring resistance. nih.gov
Resistance can also emerge from modifications within the target pathway itself. For instance, purine analogues that function by being incorporated into DNA can be rendered less effective by mutations in key proteins of the apoptotic pathway, such as p53. researchgate.net This allows cells to tolerate the DNA damage induced by the drug. researchgate.net Furthermore, some analogues work by inhibiting DNA repair; enhanced DNA repair capabilities in cancer cells can therefore also contribute to resistance. researchgate.net
Table 2: Key Mechanisms of Resistance to Purine Analogues
| Mechanism | Description | Example Drug(s) Affected | Citations |
| Altered Metabolic Activation | Loss or reduction of enzymes required to convert the prodrug into its active nucleotide form. | 6-Mercaptopurine, Thioguanine | nih.gov, aacrjournals.org |
| Increased Catabolic Inactivation | Upregulation of enzymes that break down and inactivate the drug. | 6-Mercaptopurine (by xanthine oxidase) | nih.gov |
| Modified Drug Transport | Changes in membrane transporters leading to decreased drug influx or increased efflux. | Cytosine arabinoside, Gemcitabine | nih.gov |
| Target Pathway Mutations | Mutations in downstream effector proteins, such as p53, that prevent drug-induced apoptosis. | Fludarabine | researchgate.net |
| Inhibition of DNA Synthesis/Repair | The drug's primary action is to disrupt DNA synthesis or repair processes. | Fludarabine, Cladribine | researchgate.net |
Integration of Advanced Computational and Experimental Methodologies for Rational Design
The design of novel therapeutic agents has been revolutionized by the integration of computational and experimental methods. nih.gov This hybrid approach accelerates the discovery process, reduces costs, and improves the accuracy of drug design. nih.govrsc.org For purine derivatives like the dithio-theophylline scaffold, these methods are invaluable for predicting biological activity and guiding synthetic efforts.
Computational techniques, such as molecular docking and molecular dynamics simulations, allow researchers to model how a ligand like this compound might bind to a specific protein target. mdpi.com For example, docking studies have been used to understand how novel flexible purine bases interact with the active site of human purine nucleoside phosphorylase (PNP), revealing key interactions with amino acid residues like Glu201 and Asn243. mdpi.com These computational predictions can screen vast virtual libraries of compounds, prioritizing a smaller, more promising set for actual synthesis and experimental testing. nih.gov
This process often follows an iterative feedback loop. nih.gov
Computational Prediction: A set of promising molecules is designed or screened in silico. nih.gov
Experimental Validation: The top candidates are synthesized and tested in vitro to measure their actual biological activity (e.g., enzyme inhibition). rsc.org
Model Refinement: The experimental data is then used to refine the computational models, improving the accuracy of future predictions. nih.gov
This integrated pipeline has been successfully applied to design theophylline (B1681296) derivatives as potential inhibitors for targets in Alzheimer's disease, such as acetylcholinesterase (AChE). rsc.org More advanced techniques, including deep learning and reinforcement learning, are now being used for the de novo design of target-specific inhibitors, building novel molecules atom-by-atom within a protein's binding pocket. arxiv.org This allows for the simultaneous optimization of multiple properties, including binding affinity, potency, and synthetic accessibility. arxiv.org
Elucidation of Untapped Biological Targets and Mechanistic Complexities for Dithio-Theophylline Scaffolds
While theophylline is well-known for its effects on the respiratory system, primarily through non-selective phosphodiesterase (PDE) inhibition and adenosine (B11128) receptor antagonism, the biological landscape for its dithio-derivatives is largely uncharted. nih.govnih.gov The replacement of oxygen with sulfur at the C2 and C6 positions can significantly alter the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, likely leading to a different pharmacological profile and potentially new therapeutic applications.
A key area of future research is to explore targets beyond the classical ones associated with theophylline. For instance, recent studies have investigated theophylline derivatives as potential treatments for Alzheimer's disease by targeting enzymes like AChE and BACE1. rsc.org This suggests that the xanthine scaffold is a versatile platform for designing inhibitors for a range of enzymes. The dithio-theophylline structure could offer unique interactions within these or other, as-yet-unidentified binding sites.
The mechanistic complexities of these scaffolds also warrant deep investigation. The parent compound, theophylline, is known to have multiple mechanisms of action, including the modulation of histone deacetylase 2 and the induction of apoptosis in inflammatory cells. nih.gov It is plausible that dithio-derivatives share some of these activities, but they may also possess entirely novel mechanisms. For example, some purine analogs have been found to exert effects independent of their canonical intracellular targets by binding directly to cell surface proteins like CD99. researchgate.net A systematic screening of this compound against a wide panel of receptors, enzymes, and ion channels is needed to uncover its full biological potential. This exploration could reveal novel activities for neurodegenerative diseases, cancer, or inflammatory disorders. rsc.orgnih.gov
Table 3: Potential Biological Targets for Theophylline and Dithio-Theophylline Scaffolds
| Target Class | Specific Target(s) | Known/Potential Therapeutic Area | Relevance for Dithio-Scaffold | Citations |
| Phosphodiesterases (PDEs) | PDE3, PDE4, PDE5 | Asthma, COPD, Inflammation | The thionated scaffold may alter isoform selectivity and potency. | nih.gov |
| Adenosine Receptors | A1, A2A, A2B, A3 | Neurological Disorders, Inflammation | Sulfur atoms could change binding affinity and receptor subtype specificity. | researchgate.net, nih.gov |
| Cholinesterases | Acetylcholinesterase (AChE) | Alzheimer's Disease | Theophylline derivatives have shown inhibitory activity; the dithio- group may enhance binding. | rsc.org |
| Kinases | Phosphoinositide 3-kinase-delta (PI3Kδ) | Inflammation, Cancer | Theophylline is known to inhibit PI3Kδ; the dithio-scaffold could be a novel kinase inhibitor. | nih.gov |
| Cell Surface Proteins | CD99 | Leukemia | Other purine analogs show direct binding, suggesting a potential novel mechanism for dithio-purines. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
